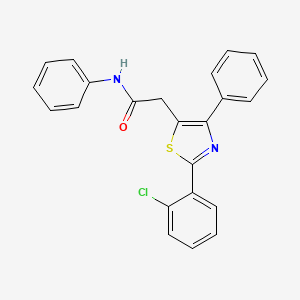

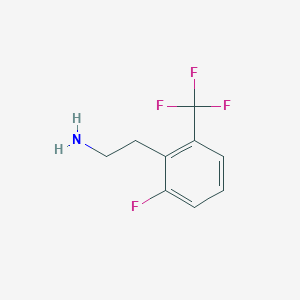

5-(2-(2-氯苯基)-4-苯基-1,3-噻唑-5-基)-N-苯基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-phenylacetamide involves the use of 2-chloro-N-phenylacetamide as a key building block. This compound serves as a doubly electrophilic component that can be used to form ring annulated thiazolo[3,2-a]pyrimidinone products, as demonstrated in the synthesis of fused thiazolo[3,2-a]pyrimidinones. The process includes the elimination of by-products such as aniline or 2-aminobenzothiazole, leading to acceptable product yields. Analytical and spectral studies, along with single crystal X-ray data, have confirmed the structure of these reaction products .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using single crystal X-ray diffraction. For instance, the crystal structure of 2-(4-chlorophenyl)-3-(phenylamino)-5-(thiophen-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one reveals that the molecule's rings are planar, with the imidazole ring being almost perpendicular to the phenyl ring. This perpendicularity is quantified by a dihedral angle of 88.65(2)°. The crystal structure is further stabilized by hydrogen bonds and π-π interactions . Similarly, in 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, the chlorophenyl ring is oriented at an angle of 7.1(1)° with respect to the thiazole ring, and molecules are linked via intermolecular interactions to form chains in the crystal .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazole derivatives often include condensation reactions and electrophilic attacks. For example, the stereoselective synthesis of 2-(4-oxo-thiazolidin-2-ylidene)-2-cyano-N-arylacetamides involves the condensation of aromatic aldehydes with 4-thiazolidinones, which are obtained through the electrophilic attack of phenylisothiocyanate on 2-cyano-N-arylacetamides followed by reaction with chloroacetyl chloride under basic conditions . Additionally, the synthesis of 2-(5-(aryloxymethyl)-1,3,4-thiadiazol-2-ylthio)-N-arylacetamides is achieved by reacting 2-chloro-N-arylacetamide with 5-(aryloxymethyl)-1,3,4-thiadiazole-2-thiol under solvent-free conditions at room temperature via grinding, highlighting an environmentally friendly approach .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are closely related to their molecular structure. The orientation of rings and the presence of intermolecular interactions, such as hydrogen bonds and π-π stacking, can influence the compound's solubility, melting point, and stability. For example, the crystal packing and intermolecular interactions in 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide contribute to its solid-state properties and could affect its reactivity in further chemical transformations . The solvent-free synthesis method for related compounds also suggests that these materials have good stability under ambient conditions, which is advantageous for their handling and storage .

科学研究应用

抗病毒活性

吲哚衍生物,包括我们感兴趣的化合物,已显示出抗病毒特性。例如:

- 6-氨基-4-取代烷基-1H-吲哚-2-取代羧酸酯衍生物对甲型流感病毒表现出抑制活性 。值得注意的是,6-氨基-4-异丁氧基-1H-吲哚-2-羧酸甲酯表现出显着的抗病毒作用。

- 4-烷基-1-(5-氟-3-苯基-1H-吲哚-2-羰基)硫代氨基脲衍生物对柯萨奇B4病毒具有很强的活性 。

抗肿瘤和细胞毒活性

噻唑类化合物,包括我们的化合物,已被研究用于其细胞毒作用。例如:

抗HIV活性

研究人员合成了4-[(1,2-二氢-2-氧代-3H-吲哚-3-亚基)氨基]N(4,6-二甲基-2-嘧啶基)-苯衍生物并评估了它们的抗HIV活性。 这些化合物对HIV-1(IIIB)和HIV-2(ROD)菌株均显示出良好的效果 。

其他生物活性

吲哚衍生物也与抗炎、抗结核和抗糖尿病特性相关。虽然需要对我们的化合物进行直接研究,但其结构特征表明其在这些领域具有潜力。

总之,5-(2-(2-氯苯基)-4-苯基-1,3-噻唑-5-基)-N-苯基乙酰胺在多种生物活性中具有潜力。研究人员应继续探索其治疗可能性并发现新的应用。 🌱🔬 .

属性

IUPAC Name |

2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClN2OS/c24-19-14-8-7-13-18(19)23-26-22(16-9-3-1-4-10-16)20(28-23)15-21(27)25-17-11-5-2-6-12-17/h1-14H,15H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWDOIBMYMMJMDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3Cl)CC(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-furylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/no-structure.png)

![2-chloro-N-{[4-(dimethylamino)phenyl]methyl}-N-methylacetamide hydrochloride](/img/structure/B2540108.png)

![(E)-2-(2-(4-(3-(4-methoxyphenyl)acryloyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2540109.png)

![N-[(2-chlorophenyl)methyl]-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2540112.png)

![N-[(2-chloropyridin-4-yl)sulfonyl]-3-(1H-pyrrol-1-yl)benzamide](/img/structure/B2540115.png)

![3,6-dichloro-N-(2-morpholinoethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2540124.png)

![(E)-1-[2-(2,4-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2540127.png)